molecular formula C9H10BrNO3 B13964567 2-Bromo-4,5-dimethoxybenzamide

2-Bromo-4,5-dimethoxybenzamide

Cat. No.: B13964567
M. Wt: 260.08 g/mol
InChI Key: MIZNXTFXLMROFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dimethoxybenzamide is a brominated benzamide derivative characterized by methoxy groups at the 4- and 5-positions and a bromine atom at the 2-position of the benzene ring. Its molecular formula is C₉H₉BrNO₃ (simplified from parent structures in evidence) . The compound is synthesized via a two-step process: (1) formation of an acyl chloride intermediate by refluxing the precursor acid in thionyl chloride (SOCl₂), followed by (2) amidation using ammonia in tetrahydrofuran (THF), yielding a white solid with a 76% efficiency . The methoxy groups are nearly coplanar with the benzene ring, as confirmed by crystallographic studies . This structural feature enhances electron-donating effects, influencing reactivity in cross-coupling reactions, such as palladium-catalyzed syntheses of phenanthridinone derivatives .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-bromo-4,5-dimethoxybenzamide

InChI

InChI=1S/C9H10BrNO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

MIZNXTFXLMROFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxybenzamide typically involves the bromination of 4,5-dimethoxybenzamide. One common method starts with 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid . The final step involves converting the acid to the amide using standard amide formation techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, utilizing cost-effective and readily available raw materials. The reaction conditions are carefully controlled to ensure environmental friendliness and safety, making the process suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction can yield demethylated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The bromine and methoxy groups play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

Reactivity in Cross-Coupling Reactions: The parent compound (2-bromo-4,5-dimethoxybenzamide) and its N-benzyl derivative (15h) are critical intermediates in palladium-catalyzed syntheses. For example, 15h undergoes cyclization to form phenanthridinones with 92% efficiency under catalytic conditions . The bromine atom at the 2-position facilitates oxidative addition in palladium-mediated steps, while methoxy groups stabilize intermediates via resonance .

Structural Influences on Physicochemical Properties: N-(o-Tolyl) analog: The o-tolyl group introduces steric hindrance, reducing crystal symmetry compared to the parent compound. This may affect solubility and melting points .

Pharmacological Divergence: While 2C-B (4-bromo-2,5-dimethoxyphenethylamine) shares bromo-methoxy motifs with this compound, its phenethylamine backbone confers serotonin receptor agonism, leading to hallucinogenic effects. Benzamide derivatives lack this activity, highlighting the role of backbone structure in bioactivity .

Synthetic Efficiency :

  • The parent compound’s synthesis (76% yield) is more efficient than derivatives requiring specialized amines (e.g., o-tolyl or benzyl), which may involve lower yields due to steric challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.